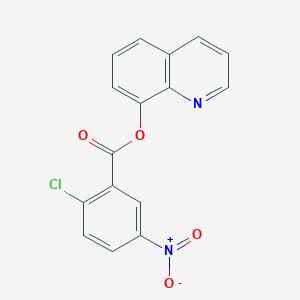

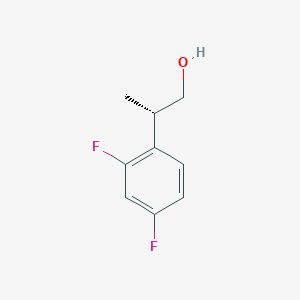

![molecular formula C17H15N3O2 B2578621 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226350-97-5](/img/structure/B2578621.png)

7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidines (PPs), which are an enormous family of N-heterocyclic compounds . These compounds have attracted significant attention in medicinal chemistry and material science due to their photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The synthesis involves various pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . For instance, 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various analytical techniques . These techniques provide insights into the reaction mechanisms and the products formed .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques . For instance, its density is predicted to be 1.77±0.1 g/cm3 .科学的研究の応用

Synthesis and Characterization

- The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied, demonstrating the flexibility of this scaffold in creating diverse derivatives through reactions with various reagents. One study detailed the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showing how the regioselectivity of N-alkylation can be tuned by the carboxy function, leading to potential applications in drug design and synthesis of pharmacologically active compounds (Drev et al., 2014).

- Another approach to the synthesis of pyrazolo[1,5-a]pyrimidines involves a one-pot reaction, highlighting the method's operational simplicity, good yields, and mild reaction conditions. This underscores the versatility of pyrazolo[1,5-a]pyrimidine scaffolds for creating compounds with potential biological applications (Morabia & Naliapara, 2014).

Biological Activities and Applications

- The pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, illustrating their potential as anticancer agents. For instance, the synthesis and cytotoxic evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed their activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their applicability in cancer therapy (Hassan, Hafez, & Osman, 2014).

- Some pyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial and radical scavenging activities, indicating their potential in developing new antimicrobial agents and antioxidants. This highlights the chemical versatility and biomedical applications of pyrazolo[1,5-a]pyrimidine-based compounds (Şener, Erişkin, Yavuz, & Şener, 2017).

Structural and Molecular Insights

- Studies on the hydrogen-bonded chains and supramolecular aggregation of pyrazolo[1,5-a]pyrimidine derivatives provide insights into their conformational features and the impact of different substituents on molecular packing. Such understanding is crucial for designing compounds with desired physical and chemical properties for applications in materials science and drug design (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

作用機序

Target of Action

The primary target of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the arrest of cell growth at the G0-G1 stage .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to downstream effects such as the arrest of cell growth and the induction of apoptosis within cells .

Pharmacokinetics

These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of cell growth and the induction of apoptosis within cells . This is achieved through the compound’s potent dual activity against the examined cell lines and CDK2 .

Action Environment

For instance, the stability of similar pyrazolo[1,5-a]pyrimidines under exposure to extreme pH was studied, and the behavior was followed by the relative fluorescence intensity .

将来の方向性

特性

IUPAC Name |

7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-10-4-2-3-5-12(10)13-9-16-18-14(17(21)22)8-15(11-6-7-11)20(16)19-13/h2-5,8-9,11H,6-7H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSORKGISMZFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

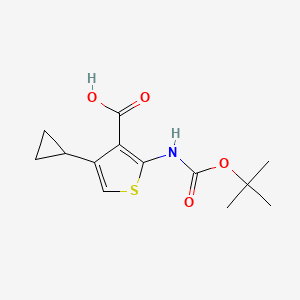

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2578538.png)

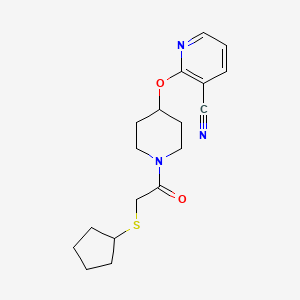

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2578539.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2578542.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578546.png)

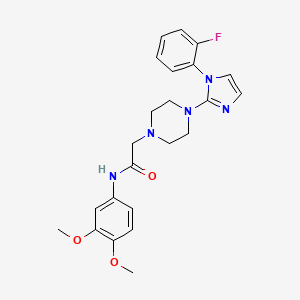

![3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2578557.png)

![2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide](/img/structure/B2578560.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2578561.png)